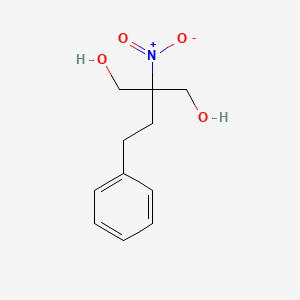

2-Nitro-2-phenethylpropane-1,3-diol

Description

2-Nitro-2-phenethylpropane-1,3-diol is a nitro-substituted aliphatic diol characterized by a phenethyl group attached to the central carbon of a propane-1,3-diol backbone. Nitro-diols are often studied for their reactivity, stability, and applications in pharmaceuticals, cosmetics, or chemical synthesis.

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-nitro-2-(2-phenylethyl)propane-1,3-diol |

InChI |

InChI=1S/C11H15NO4/c13-8-11(9-14,12(15)16)7-6-10-4-2-1-3-5-10/h1-5,13-14H,6-9H2 |

InChI Key |

FIATUXCUOJLIJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CO)(CO)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-2-Nitropropane-1,3-Diol (BNPD)

- Molecular Formula: C₃H₆BrNO₄

- Key Features :

- Safety : Subject to rigorous safety assessments; classified as a skin irritant.

2-Nitro-1-pyridin-4-yl-propane-1,3-diol

- Molecular Formula : C₈H₁₀N₂O₄

- Key Features :

- Stability: Nitro groups may enhance redox activity compared to non-nitro analogs.

2-Amino-1,3-propanediol (Serinol)

- Molecular Formula: C₃H₉NO₂

- Key Features: Amino group instead of nitro; lacks aromatic substituents. Classified as a corrosive solid (UN 3263) due to basic organic nature .

- Contrast : The absence of nitro and aromatic groups reduces reactivity but increases corrosivity.

2-Methylpropane-1,3-diol

- Molecular Formula : C₄H₁₀O₂

- High volatility (low molecular weight) complicates analytical recovery in migration studies . Applications: Solvent or plasticizer in industrial formulations.

- Analytical Challenges : Polar nature requires specialized detection methods (e.g., HPLC-HRMS) .

Comparative Data Table

Key Research Findings and Challenges

- Synthetic Complexity: Nitro-diols like 2-Nitro-2-phenethylpropane-1,3-diol may require multi-step synthesis involving nitroalkylation or protection-deprotection strategies, akin to methods used for cannabinoid diols (e.g., CBGV, CBGB) .

- Analytical Detection : Polar nitro-diols face challenges in chromatographic separation and mass spectrometry due to matrix interference, as seen with 2-Methylpropane-1,3-diol .

- Safety Profiles : Nitro groups in BNPD and related compounds pose stability risks (e.g., nitrosamine formation), necessitating stringent regulatory oversight .

Preparation Methods

Condensation-Based Synthesis

The most widely reported method involves a condensation reaction between benzyl chloride, formaldehyde, and nitrite agents. As detailed in a 2020 patent, benzyl chloride is mixed with an organic solvent (e.g., toluene), an alkali catalyst (unspecified), sodium nitrite, and formaldehyde solution at 30–60°C for 8–15 hours. The reaction proceeds via nucleophilic substitution, where the benzyl chloride reacts with formaldehyde to form a diol intermediate, which is subsequently nitrated in situ. The patent reports yields exceeding 80% after purification.

In a 2023 study, a related approach used nitroisobutylglycerol as a precursor, achieving a 41% yield over five steps. This method emphasizes the importance of temperature control, with optimal nitration occurring at 40–45°C. The use of acetic acid and acetic anhydride in later stages further stabilizes the nitro group, reducing side reactions.

Nitro-Functionalization Strategies

Nitro groups are introduced via nitrite salts (e.g., NaNO₂) in acidic media. The patent method employs a one-pot system where nitrite directly functionalizes the diol intermediate. In contrast, the MDPI study uses a two-step process:

-

Nitromethane Conversion : Potassium nitromethane is synthesized from chloronitromethane.

-

Formaldehyde Condensation : The potassium nitromethane reacts with aqueous formaldehyde to form 2,2-dinitropropanol, which is subsequently reduced to the target diol.

This method achieves a 16.5% yield, highlighting challenges in nitro-group stability during reduction.

Reaction Optimization and Parameters

Temperature and Time Dependencies

| Parameter | Patent Method | MDPI Method |

|---|---|---|

| Reaction Temperature | 40–45°C | 0–20°C (nitration step) |

| Reaction Time | 10 hours | 2–4 hours per step |

| Yield | 84% (post-crystallization) | 41% (overall) |

Higher temperatures in the patent method accelerate condensation but risk nitro-group decomposition, necessitating precise thermal control.

Solvent and Catalyst Selection

-

Solvents : Toluene and petroleum ether are preferred for their low polarity, which minimizes byproduct formation.

-

Catalysts : Alkali catalysts (unspecified in the patent) likely include NaOH or K₂CO₃, while the MDPI method uses acetic anhydride for acetylation.

Purification and Isolation Techniques

Extraction and Washing

Post-reaction mixtures are extracted with ice water and organic solvents (e.g., ethyl acetate) to remove unreacted benzyl chloride and inorganic salts. The patent method specifies three extraction cycles, followed by dehydration with anhydrous Na₂SO₄.

Crystallization

Final purification involves cooling the concentrated extract to 10°C, inducing crystallization. Petroleum ether is added to enhance crystal purity, yielding a white solid with >98% purity. The MDPI study employs flash chromatography (SiO₂, hexane/CH₂Cl₂) for azide derivatives, achieving 91% purity.

Comparative Analysis of Methods

The patent method is superior for large-scale production, while the MDPI approach offers flexibility for derivative synthesis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-nitro-2-phenethylpropane-1,3-diol with high purity?

- Methodological Answer : A stepwise synthesis approach involving reduction and subsequent functional group protection is recommended. For example, reduction of a nitro precursor (e.g., phenyl-2-nitropropene derivatives) using catalytic hydrogenation or metal hydrides (e.g., NaBH₄) under controlled pH and temperature conditions can yield intermediates. Subsequent treatment with acylating agents (e.g., acetic anhydride) improves stability and purity by protecting hydroxyl groups . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted reagents and byproducts.

Q. How can liquid chromatography (LC) be optimized for analyzing 2-nitro-2-phenethylpropane-1,3-diol in complex matrices?

- Methodological Answer : Use a stability-indicating LC method with UV detection at ~278 nm (optimized for nitro-aromatic absorbance). A C18 reverse-phase column and mobile phase of acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid enhances peak resolution. Validate the method for linearity (R² >0.99), recovery (>95%), and limit of detection (LOD <0.1 µg/mL) using spiked samples. Internal standards like deuterated analogs improve quantification accuracy in biological or environmental samples .

Q. What safety protocols are essential for handling 2-nitro-2-phenethylpropane-1,3-diol in the laboratory?

- Methodological Answer : Follow GHS guidelines for nitro compounds: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with amines/amides to prevent nitrosamine formation. Store at -20°C in airtight containers to minimize degradation. Emergency procedures should include immediate rinsing for skin/eye exposure and consultation with a poison control center .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR, IR) for 2-nitro-2-phenethylpropane-1,3-diol derivatives be resolved?

- Methodological Answer : Perform computational validation using density functional theory (DFT) to predict ¹³C/¹H NMR chemical shifts and compare with experimental data. For unresolved discrepancies, employ X-ray crystallography to confirm molecular geometry. Cross-validate IR absorption bands (e.g., nitro group stretching at ~1520 cm⁻¹) with theoretical vibrational spectra .

Q. What environmental persistence and toxicity mechanisms are associated with 2-nitro-2-phenethylpropane-1,3-diol?

- Methodological Answer : Assess environmental fate using OECD 301 biodegradation tests. The compound’s high water solubility and nitro group may lead to persistence in aquatic systems. Toxicity studies (e.g., Ames test, in vitro cytotoxicity assays) should evaluate mutagenicity and carcinogenicity risks, particularly under conditions promoting nitrosamine formation (e.g., coexistence with amines). IARC Group 2B classification for structurally similar bromonitropropanediols suggests precautionary limits in exposure scenarios .

Q. How can catalytic applications of 2-nitro-2-phenethylpropane-1,3-diol derivatives be explored?

- Methodological Answer : Synthesize Schiff base ligands from the diol (e.g., condensation with salicylaldehyde derivatives) and complex with transition metals (e.g., Co³⁺, V⁵⁺). Characterize catalytic activity in oxidation reactions (e.g., epoxidation of alkenes) using GC-MS or HPLC to monitor product yield. Kinetic studies under varying temperatures and solvent polarities elucidate mechanistic pathways .

Q. What advanced mass spectrometry techniques are suitable for characterizing trace impurities in 2-nitro-2-phenethylpropane-1,3-diol?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron ionization (EI) provides accurate mass (<5 ppm error) for impurity identification. Pair with MS/MS fragmentation to confirm structures. For quantification, use isotope dilution (e.g., ¹³C-labeled internal standards) and validate against certified reference materials .

Data Contradiction & Validation Questions

Q. How should researchers address discrepancies between experimental and computational spectral data for nitro-diol derivatives?

- Methodological Answer : Re-examine experimental conditions (e.g., solvent effects, pH) and computational parameters (e.g., solvent model, basis set). If inconsistencies persist, conduct solid-state NMR or single-crystal X-ray diffraction to resolve tautomeric or stereochemical ambiguities. Cross-reference with databases like NIST Chemistry WebBook for benchmark spectra .

Q. What strategies validate the absence of nitrosamine contaminants in formulations containing 2-nitro-2-phenethylpropane-1,3-diol?

- Methodological Answer : Use GC-MS with a nitrogen-phosphorus detector (NPD) to detect nitrosamines at ppb levels. Employ SPE (solid-phase extraction) for sample cleanup and confirmatory analysis via LC-HRMS. Stability studies under accelerated aging (40°C/75% RH) monitor nitrosamine formation over time, adhering to ICH Q3A/B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.